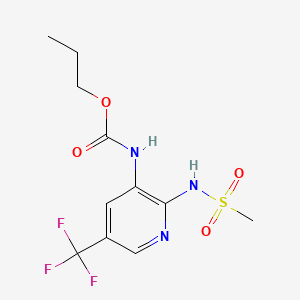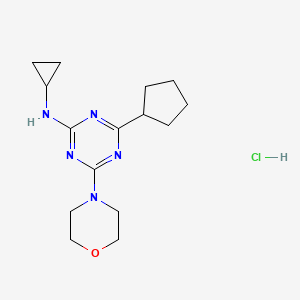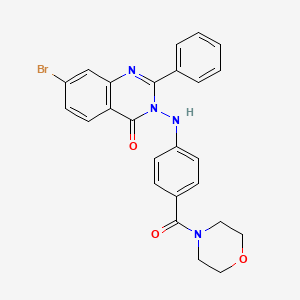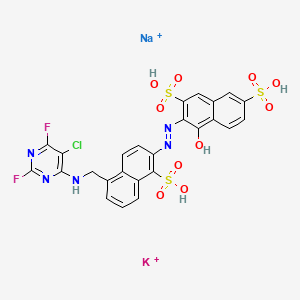
3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties and is often used in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and as a marker in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Nickel 22-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)amino)sulfonylphthalocyanine-1,8,15-trisulfonic acid, trisodium salt
- 2-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-6-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl]azo]toluene-4-sulphonic acid, sodium salt
Uniqueness
What sets 3-((5-(((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulpho-2-naphthyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, potassium sodium salt apart from similar compounds is its unique structural configuration, which imparts specific chemical and physical properties. These properties make it particularly useful in applications where precise molecular interactions are required.
特性
CAS番号 |
83417-31-6 |
|---|---|
分子式 |
C25H16ClF2KN5NaO10S3+2 |
分子量 |
778.2 g/mol |
IUPAC名 |
potassium;sodium;3-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C25H16ClF2N5O10S3.K.Na/c26-19-23(27)30-25(28)31-24(19)29-10-11-2-1-3-16-14(11)6-7-17(22(16)46(41,42)43)32-33-20-18(45(38,39)40)9-12-8-13(44(35,36)37)4-5-15(12)21(20)34;;/h1-9,34H,10H2,(H,29,30,31)(H,35,36,37)(H,38,39,40)(H,41,42,43);;/q;2*+1 |
InChIキー |
LIYJKRZBXWZPMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC(=C(C2=C1)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O)CNC5=C(C(=NC(=N5)F)F)Cl.[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


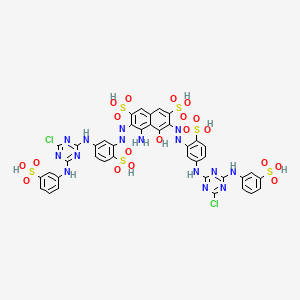
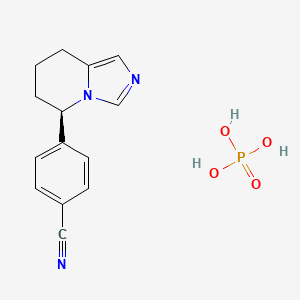

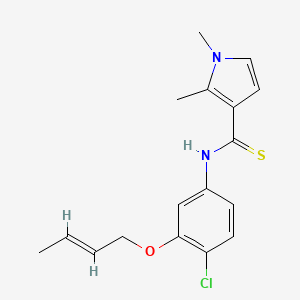
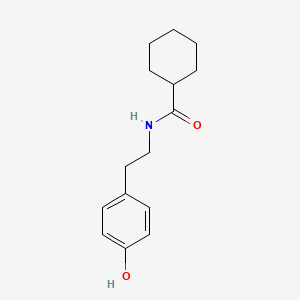
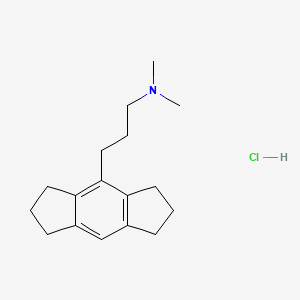
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)


![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)

